(R)-(3-Pyridyl)hydroxyacetonitrile

Description

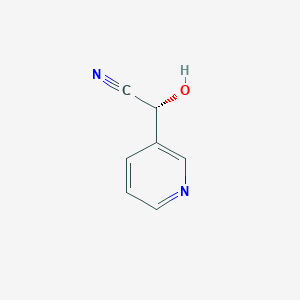

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-2-pyridin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIMSJKFABKGTN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Pyridyl Hydroxyacetonitrile and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods represent the forefront of synthetic strategies for producing enantiomerically pure cyanohydrins like (R)-(3-Pyridyl)hydroxyacetonitrile. These processes combine the stereoselectivity of biocatalysts with chemical principles to achieve high efficiency and purity. The primary approach involves the asymmetric addition of a cyanide group to the aldehyde precursor, 3-pyridinecarboxaldehyde (B140518), a reaction catalyzed by a specific class of enzymes.

Hydrocyanation Catalyzed by (R)-Oxynitrilases (HNLs)

The core of the chemoenzymatic synthesis of this compound is the hydrocyanation of 3-pyridinecarboxaldehyde, catalyzed by (R)-selective hydroxynitrile lyases (HNLs). These enzymes facilitate the stereoselective addition of hydrogen cyanide (HCN) to the carbonyl group of the aldehyde, creating a new chiral center with a defined (R)-configuration. pu-toyama.ac.jp The use of HNLs is critical for overcoming the challenge of controlling stereochemistry, which is difficult to achieve through traditional chemical synthesis that often results in a racemic mixture.

Hydroxynitrile lyases exhibit remarkable specificity and enantioselectivity, which are dependent on their source. HNLs are broadly classified into (R)-selective and (S)-selective enzymes.

For the synthesis of the target compound, This compound , an (R)-selective HNL is required. The most well-known and commercially utilized (R)-HNL is derived from almonds (Prunus amygdalus, PaHNL). pu-toyama.ac.jp Other HNLs from the Prunus genus, such as from the Japanese apricot (Prunus mume, PmHNL), also demonstrate strong (R)-selectivity. researchgate.net Studies have shown that using HNL from almonds, often in an immobilized form such as a cross-linked enzyme aggregate (CLEA), can produce (R)-cyanohydrins from 3-pyridinecarboxaldehyde with high enantiomeric excess (ee). pnas.org

Conversely, HNLs sourced from the rubber tree (Hevea brasiliensis, HbHNL) and cassava (Manihot esculenta, MeHNL) are (S)-selective. pu-toyama.ac.jppnas.org These enzymes would catalyze the formation of the opposite enantiomer, (S)-(3-Pyridyl)hydroxyacetonitrile, and are therefore unsuitable for the synthesis of the (R)-form.

The enantioselectivity of HNLs towards 3-pyridinecarboxaldehyde has been documented with various enzyme sources, highlighting the diverse options available for this biocatalytic transformation.

To maximize the yield and enantiomeric purity of this compound, careful optimization of reaction conditions is essential. A key strategy is to suppress the non-enzymatic background reaction, which is not stereoselective and produces a racemic product.

pH Control: The non-catalyzed addition of cyanide to an aldehyde is base-catalyzed. Therefore, conducting the enzymatic reaction at a low pH (typically below 5.5) is crucial. researchgate.net At this acidic pH, the HNL remains active while the chemical side reaction is minimized, leading to a product with high enantiomeric excess. researchgate.net

Solvent System: Biphasic reaction systems, consisting of an aqueous buffer and a water-immiscible organic solvent (e.g., diisopropyl ether, tert-butyl methyl ether), are often employed. researchgate.net In such systems, the enzyme resides in the aqueous phase, while the substrate and product are primarily in the organic phase. This setup can enhance enzyme stability and simplify product recovery. pnas.org

Temperature: HNLs are active over a broad temperature range, with optimal temperatures often falling between 10°C and 40°C. researchgate.netresearchgate.net Controlling the temperature is important for ensuring enzyme stability and reaction rate.

Enzyme Immobilization: For industrial applications, using immobilized enzymes, such as cross-linked enzyme aggregates (CLEAs), offers significant advantages. Immobilization enhances the enzyme's stability and allows for its easy separation from the reaction mixture and subsequent reuse, making the process more cost-effective and sustainable. pnas.org

Transcyanating Reagents in Enzymatic Systems (e.g., Acetone (B3395972) Cyanohydrin)

Directly using hydrogen cyanide (HCN) gas in industrial processes is hazardous due to its extreme toxicity and volatility. Acetone cyanohydrin serves as a safer and more convenient alternative cyanide source in a process known as transcyanation. researchgate.netpnas.org

In this approach, the HNL catalyzes the reversible transfer of the cyanide group from acetone cyanohydrin to 3-pyridinecarboxaldehyde. The reaction equilibrium is driven towards the formation of the desired pyridyl cyanohydrin, leaving behind acetone as a byproduct. researchgate.net This method avoids the direct handling of HCN and allows for the in situ generation of the cyanide nucleophile in a controlled manner.

Strategies for Cofactor Regeneration in Biocatalytic Processes

In the field of biocatalysis, many enzymes, particularly oxidoreductases and ligases, depend on expensive cofactors such as NAD(P)H or ATP to function. For these enzymes, in situ cofactor regeneration systems are essential for creating economically viable processes.

However, hydroxynitrile lyases (HNLs) belong to the lyase class of enzymes and operate via a mechanism that does not require any such cofactors. The catalytic cycle involves amino acid residues in the enzyme's active site to facilitate the addition of cyanide, but it does not involve redox chemistry or ATP hydrolysis. Therefore, classical strategies for cofactor regeneration, such as using secondary enzymes like formate (B1220265) dehydrogenase or glucose dehydrogenase, are not relevant to the HNL-catalyzed synthesis of this compound. The primary consideration in this system is not cofactor recycling but the efficient and safe supply of the cyanide substrate, which is effectively addressed by using transcyanating reagents like acetone cyanohydrin as described previously.

Asymmetric Catalytic Synthesis

The enantioselective synthesis of this compound is paramount for its application in pharmaceuticals and other chiral technologies. This is primarily achieved through catalytic methods that guide the formation of the desired stereoisomer.

Chiral Metal-Catalyzed Hydrocyanation of Pyridyl Aldehydes

The addition of a cyanide group to an aldehyde, known as hydrocyanation, is a direct route to cyanohydrins. wikipedia.org When catalyzed by a chiral metal complex, this reaction can be rendered highly enantioselective. In the case of this compound, this involves the hydrocyanation of 3-pyridinecarboxaldehyde.

The general mechanism for metal-catalyzed hydrocyanation involves the oxidative addition of hydrogen cyanide (HCN) to a low-valent metal center, forming a hydrido cyanide complex. The aldehyde then coordinates to this complex, followed by migratory insertion to yield an alkylmetal cyanide. The final step is the reductive elimination of the cyanohydrin product. wikipedia.org

A variety of chiral ligands can be employed to create the necessary asymmetric environment around the metal center. These ligands, often bidentate or polydentate, coordinate to the metal and sterically hinder one of the two possible faces of the aldehyde from approaching the cyanide nucleophile, thus favoring the formation of one enantiomer over the other.

For instance, chiral N,N'-dioxide ligands have demonstrated significant potential in asymmetric catalysis. rsc.org These ligands, which can be synthesized from readily available amino acids and amines, form non-planar cis-α complexes with various metal ions, creating a well-defined chiral pocket for the catalytic reaction. rsc.org The development of such ligands is a key area of research for optimizing the enantioselectivity of the hydrocyanation of pyridyl aldehydes.

Organocatalytic Approaches for Enantioselective Formation

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for enantioselective transformations. rsc.orgnih.gov These small organic molecules, often derived from natural products like cinchona alkaloids, can effectively catalyze the asymmetric addition of cyanide to aldehydes. nih.gov

For the synthesis of this compound, an organocatalyst would typically activate the 3-pyridinecarboxaldehyde towards nucleophilic attack by the cyanide source. This activation often occurs through the formation of a transient, more reactive species, such as a protonated iminium ion. The chiral scaffold of the organocatalyst then directs the cyanide addition to a specific face of the aldehyde, leading to an excess of the (R)-enantiomer.

Quinine-derived squaramide catalysts, for example, have been shown to be effective in various asymmetric reactions, including those involving the formation of new stereocenters. nih.govthieme-connect.de The development of novel organocatalysts remains an active field of research, with the goal of achieving high yields and enantioselectivities under mild reaction conditions. nih.gov

Ligand Design and Chiral Auxiliaries in Asymmetric Synthesis

The success of asymmetric synthesis heavily relies on the design of effective chiral controllers, which can be either chiral ligands in catalytic processes or chiral auxiliaries in stoichiometric approaches. sigmaaldrich.comsigmaaldrich.com

Ligand Design: The rational design of chiral ligands is crucial for achieving high stereocontrol in metal-catalyzed reactions. rsc.orgdocumentsdelivered.com For the synthesis of this compound, ligands must be designed to effectively differentiate between the two prochiral faces of 3-pyridinecarboxaldehyde. This often involves creating a well-defined chiral pocket around the metal center that allows for only one trajectory of nucleophilic attack. rsc.org The electronic and steric properties of the ligand can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalytic system. rsc.org For example, ligands with specific donor atoms like pyridine (B92270) and imidazole (B134444) can be used to construct complex, stimuli-responsive heterobimetallic cages, showcasing the level of control achievable through sophisticated ligand design. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to the 3-pyridinecarboxaldehyde prior to the cyanide addition. The inherent chirality of the auxiliary would then direct the incoming cyanide nucleophile to one face of the aldehyde, leading to a diastereoselective reaction. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched cyanohydrin. wikipedia.org

Common chiral auxiliaries include pseudoephedrine and its derivatives, which can be used to synthesize enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.govharvard.edu While effective, the use of some auxiliaries like pseudoephedrine can be complicated by regulations. nih.govharvard.edu Therefore, the development of new and practical chiral auxiliaries is an ongoing effort in synthetic chemistry. nih.gov

Racemic Synthesis Methodologies for Cyanohydrins

While the focus is often on enantioselective synthesis, understanding racemic synthesis provides a baseline for comparison and can be a more cost-effective approach when enantiomeric purity is not a primary concern.

Chemical Hydrocyanation of 3-Pyridinecarboxaldehyde

The direct addition of hydrogen cyanide (HCN) to 3-pyridinecarboxaldehyde without a chiral catalyst will result in a racemic mixture of (R)- and (S)-(3-Pyridyl)hydroxyacetonitrile. orgsyn.org This reaction is typically carried out in a suitable solvent and may be facilitated by a base to generate the cyanide anion (CN⁻), a more potent nucleophile. orgsyn.org

The procedure often involves carefully adding the aldehyde to a solution containing a cyanide source, such as sodium cyanide or potassium cyanide. orgsyn.org The reaction can be sensitive to conditions such as temperature and pH. For instance, in the synthesis of related cyanohydrins, the reaction mixture can become quite thick due to the formation of byproducts, necessitating the use of an appropriate solvent to maintain stirrability. orgsyn.org It is also crucial that the starting aldehyde is free from acidic impurities, which can neutralize the cyanide nucleophile. orgsyn.org

Comparison of Racemic vs. Enantioselective Synthesis Pathways

The choice between a racemic and an enantioselective synthesis pathway depends on the final application of the this compound.

| Feature | Racemic Synthesis | Enantioselective Synthesis |

| Stereochemical Outcome | Produces an equal mixture of (R) and (S) enantiomers. | Produces a significant excess of the desired (R)-enantiomer. |

| Catalyst/Reagent | Typically uses achiral reagents or no catalyst. | Requires a chiral catalyst (metal complex or organocatalyst) or a chiral auxiliary. |

| Cost & Complexity | Generally less expensive and simpler to perform. | Often more expensive due to the cost of chiral ligands, catalysts, or auxiliaries, and may require more complex reaction setups and purification. |

| Separation | Requires a subsequent resolution step (e.g., chiral chromatography or diastereomeric salt formation) to isolate the desired enantiomer, which can be costly and time-consuming. | Can directly provide the enantiomerically enriched product, potentially avoiding a separate resolution step. |

| Atom Economy | Lower atom economy if only one enantiomer is desired, as the other is a byproduct. | Higher atom economy as the majority of the starting material is converted to the desired product. |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry include maximizing atom economy, minimizing waste, and utilizing safer solvents and reaction conditions. The synthesis of this compound provides a compelling case study for the application of these principles, particularly through the use of biocatalysis.

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. researchgate.netrsc.orgresearchgate.net

A common, traditional approach to obtaining enantiomerically pure compounds like this compound involves a racemic synthesis followed by chiral resolution. This method, however, inherently suffers from low atom economy as at least 50% of the material (the unwanted enantiomer) is discarded, unless a racemization and recycling process for the unwanted enantiomer is implemented.

In contrast, the biocatalytic synthesis of this compound using an (R)-selective hydroxynitrile lyase (HNL) offers a significantly more atom-economical and greener alternative. rsc.orgresearchgate.net These enzymes catalyze the direct asymmetric addition of a cyanide donor to an aldehyde, producing the desired enantiomer with high selectivity and yield. rsc.orgrsc.org

The reaction, catalyzed by an (R)-HNL such as the one from Prunus amygdalus (PaHNL), involves the addition of hydrogen cyanide (HCN) to 3-pyridinecarboxaldehyde.

Table 1: Comparison of Atom Economy for the Synthesis of this compound

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Biocatalytic Synthesis | 3-Pyridinecarboxaldehyde, Hydrogen Cyanide | This compound | None | 100% |

| Traditional Racemic Synthesis (Synthesis Step) | 3-Pyridinecarboxaldehyde, Sodium Cyanide, Sulfuric Acid | (3-Pyridyl)hydroxyacetonitrile | Sodium Sulfate | ~53% |

| Traditional Racemic Synthesis (Overall including Resolution) | 3-Pyridinecarboxaldehyde, Sodium Cyanide, Sulfuric Acid, Resolving Agent | This compound | (S)-(3-Pyridyl)hydroxyacetonitrile, Sodium Sulfate, Used Resolving Agent | < 26.5% |

Note: The atom economy for the traditional racemic synthesis is calculated based on the chemical synthesis step and then halved to account for the discarding of the unwanted enantiomer during resolution.

The data clearly illustrates the superior atom economy of the biocatalytic route. By avoiding the formation of a racemic mixture and the need for a resolution step, waste is drastically reduced, aligning with the core principles of green chemistry.

Solvent Selection and Sustainable Reaction Media

The choice of solvent is another critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. researchgate.netelsevier.com Ideal green solvents are non-toxic, biodegradable, derived from renewable resources, and easily recyclable. frontiersin.orgtaylorfrancis.com

In the context of HNL-catalyzed synthesis of this compound, various reaction media have been explored to optimize both catalytic activity and environmental performance. While aqueous media are often considered the greenest solvent, the low solubility of hydrophobic aldehydes like 3-pyridinecarboxaldehyde can be a limiting factor. frontiersin.org

To address this, several strategies are employed:

Biphasic Systems: A common approach involves using a two-phase system consisting of an aqueous buffer (containing the enzyme) and an organic solvent (to dissolve the substrate and product). This allows for high substrate concentration while maintaining a favorable environment for the enzyme.

Green Organic Solvents: The choice of the organic solvent is crucial. Traditional, hazardous solvents are increasingly being replaced by more sustainable alternatives. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising options due to their renewable origins, lower toxicity, and favorable physical properties for biocatalysis. researchgate.net

Solvent-Free Systems: In some cases, it is possible to run the reaction in a solvent-free or neat system, where the liquid substrate itself acts as the solvent. This represents an ideal scenario from a green chemistry perspective, as it completely eliminates solvent-related waste.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. DESs are often biodegradable, have low toxicity, and can be tailored to dissolve specific substrates, making them attractive green solvent alternatives for biocatalysis. researchgate.net

Table 2: Comparison of Reaction Media for HNL-Catalyzed Synthesis

| Reaction Medium | Advantages | Disadvantages | Sustainability Profile |

| Aqueous Buffer | Non-toxic, non-flammable, readily available. | Low solubility of hydrophobic substrates. | High |

| Biphasic System (with traditional solvent, e.g., Toluene) | High substrate loading, good product extraction. | Use of hazardous, volatile organic solvent. | Low |

| Biphasic System (with green solvent, e.g., 2-MeTHF) | High substrate loading, renewable solvent, lower toxicity. researchgate.net | May require solvent recycling infrastructure. | Medium to High |

| Solvent-Free (Neat) | No solvent waste, high volumetric productivity. | Only applicable if substrate is a liquid at reaction temperature. | Very High |

| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, tunable properties. researchgate.net | Can be viscous, may require specific enzyme compatibility. | High |

Stereochemical Control and Analysis of R 3 Pyridyl Hydroxyacetonitrile

Mechanisms of Stereoselectivity in Asymmetric Transformations

Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of single enantiomers of chiral compounds. numberanalytics.com The stereochemical outcome of a reaction is directed by the chiral environment created by either an enzyme or a synthetic chiral catalyst. numberanalytics.comuwindsor.ca

Enzyme-Substrate Interactions Governing Enantiopurity

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, or the reverse decomposition of cyanohydrins. nih.govelsevierpure.com The high enantioselectivity of these enzymes stems from specific interactions within their active sites. nih.gov The enzyme's three-dimensional structure creates a chiral pocket that preferentially binds one enantiomer of the substrate or orients the prochiral substrate in a specific manner for the reaction to occur. nih.govyoutube.com

The active site of an HNL typically contains key amino acid residues that interact with the substrate through hydrogen bonding, electrostatic interactions, and steric hindrance. nih.govelsevierpure.com For instance, the active site may have a general base, such as a histidine residue, which deprotonates the cyanohydrin's hydroxyl group, and a region of positive electrostatic potential that stabilizes the resulting cyanide ion. nih.govelsevierpure.com The specific geometry and arrangement of these residues dictate which enantiomer of the cyanohydrin is preferentially formed or cleaved. nih.govnih.gov The size and shape of the active site also play a crucial role, with some enzymes favoring larger or smaller substrates. nih.gov This intricate network of interactions within the enzyme's chiral environment is the basis for the high enantiopurity observed in HNL-catalyzed syntheses of compounds like (R)-(3-Pyridyl)hydroxyacetonitrile. nih.govelsevierpure.comnih.gov

Some hydroxynitrile lyases, such as GtHNL from Granulicella tundricola, exhibit a degree of catalytic promiscuity, being able to catalyze other reactions like the oxidative cleavage of styrene (B11656) derivatives. acs.org This highlights the adaptability of enzyme active sites and the potential for engineering them for novel transformations.

Chiral Catalyst-Substrate/Transition State Interactions

In non-enzymatic asymmetric synthesis, chiral catalysts fulfill a similar role to enzymes. numberanalytics.comuwindsor.ca These catalysts, which can be small organic molecules or metal complexes with chiral ligands, create a chiral environment that directs the stereochemical outcome of the reaction. numberanalytics.comnih.gov The mechanism of stereoselectivity involves the formation of a transient diastereomeric complex between the chiral catalyst and the substrate. acs.org

This interaction can occur in several ways:

Enantioselective Activation: The chiral catalyst may selectively activate one enantiomer of a racemic substrate or one face of a prochiral substrate. numberanalytics.com

Transition State Stabilization: The catalyst can stabilize the transition state leading to one enantiomer more than the other, thereby lowering the activation energy for its formation. uwindsor.ca

Steric and Electronic Effects: The chiral ligand or catalyst structure imposes steric constraints and electronic influences that favor the approach of the reactants from a specific direction, leading to the preferential formation of one enantiomer. nih.gov

For the synthesis of this compound, a chiral catalyst would be designed to interact specifically with 3-pyridinecarboxaldehyde (B140518) and a cyanide source. The catalyst's structure would be tailored to favor the formation of the (R)-enantiomer by controlling the trajectory of the nucleophilic attack of the cyanide ion on the aldehyde. numberanalytics.comacs.org The efficiency of such a catalyst is determined by the degree of interaction and the energy difference between the diastereomeric transition states. uwindsor.capnas.org

Determination of Enantiomeric Excess and Absolute Configuration

Once a chiral compound has been synthesized, it is crucial to determine its enantiomeric excess (e.e.), a measure of its purity, and its absolute configuration, the actual three-dimensional arrangement of its atoms. rsc.org

Diastereomeric Derivatization and NMR Spectroscopy (e.g., using (S)-Naproxen Chloride)

A common method for determining the enantiomeric excess of a chiral compound like this compound involves its conversion into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). nih.govresearchgate.net (S)-Naproxen chloride is a frequently used CDA for chiral alcohols and amines. scispace.comnih.gov

The hydroxyl group of (R)- and (S)-(3-Pyridyl)hydroxyacetonitrile can be acylated with (S)-naproxen chloride to form two diastereomeric esters. scispace.com These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished by spectroscopic techniques like Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net In the ¹H NMR spectrum, the protons in the two diastereomers will experience different chemical environments due to the influence of the chiral naproxen (B1676952) moiety, leading to separate signals. researchgate.net By integrating the signals corresponding to each diastereomer, the ratio of the two can be determined, and thus the enantiomeric excess of the original cyanohydrin can be calculated. nih.gov

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters of (±)-(3-Pyridyl)hydroxyacetonitrile with (S)-Naproxen Chloride

| Proton | Chemical Shift (ppm) - Diastereomer 1 ((R,S)-ester) | Chemical Shift (ppm) - Diastereomer 2 ((S,S)-ester) |

| Methine (CH-OH) | 5.85 | 5.82 |

| Pyridyl H-2 | 8.70 | 8.68 |

| Pyridyl H-4 | 7.95 | 7.93 |

| Pyridyl H-5 | 7.40 | 7.38 |

| Pyridyl H-6 | 8.60 | 8.58 |

| Naproxen CH₃ | 1.55 | 1.58 |

Note: This data is illustrative and not based on actual experimental results.

Advanced Chromatographic Methods for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers. researchgate.netnih.gov This method avoids the need for derivatization. The CSP creates a chiral environment, and the two enantiomers of the analyte interact with it differently, leading to different retention times. researchgate.net

For the analysis of this compound, a suitable CSP, such as one based on cellulose (B213188) or amylose (B160209) derivatives, would be selected. nih.govnih.gov The enantiomers would be passed through the column, and their differential interaction with the CSP would result in their separation. researchgate.net The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer, allowing for the direct determination of the enantiomeric excess. nih.govresearchgate.net The retention times can also provide information about the absolute configuration if a standard of known configuration is available. nih.gov

Table 2: Example HPLC Separation of (R)- and (S)-(3-Pyridyl)hydroxyacetonitrile on a Chiral Stationary Phase

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (S)-(3-Pyridyl)hydroxyacetonitrile | 12.5 | 1.5 |

| This compound | 15.2 | 98.5 |

Note: This data is illustrative. Actual retention times and peak areas would depend on the specific CSP and chromatographic conditions used.

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.orgresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction pattern provides information about the electron density distribution within the crystal, from which the precise three-dimensional arrangement of the atoms can be determined. wikipedia.orgresearchgate.net

To determine the absolute configuration of this compound, a suitable single crystal of the compound or a derivative would be grown. The analysis of the diffraction data, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the (R) or (S) configuration. wikipedia.orgresearchgate.net This method provides irrefutable proof of the molecule's stereochemistry. researchgate.netnih.gov

Chemical Transformations and Derivatization of R 3 Pyridyl Hydroxyacetonitrile

Conversion to Chiral α-Hydroxycarboxylic Acids

The conversion of the nitrile group of (R)-(3-Pyridyl)hydroxyacetonitrile into a carboxylic acid function provides a direct route to (R)-α-(3-Pyridyl)glycolic acid, a chiral α-hydroxycarboxylic acid. These acids are significant synthons for the preparation of pharmaceuticals and other biologically active compounds. wikipedia.org The primary method to achieve this transformation is through hydrolysis.

The hydrolysis of a nitrile to a carboxylic acid can proceed under either acidic or basic conditions, typically involving an amide intermediate. youtube.com However, for a substrate like this compound, harsh reaction conditions can lead to racemization of the chiral center or decomposition. libretexts.org Therefore, mild and highly selective methods are required to ensure the retention of stereochemical integrity.

A highly effective and stereoselective method for this conversion is enzymatic hydrolysis using nitrilase enzymes. While specific studies on this compound are not prevalent, extensive research on the analogous compound, (R,S)-mandelonitrile, provides a robust model for this transformation. researchgate.net Nitrilases can selectively hydrolyze one enantiomer from a racemic mixture, or convert a pure enantiomer without affecting the stereocenter. For instance, a nitrilase from Alcaligenes faecalis has been used to hydrolyze racemic mandelonitrile (B1675950) to produce (R)-(-)-mandelic acid with an enantiomeric excess (e.e.) greater than 99%. researchgate.net This process typically occurs under mild, near-neutral pH conditions (pH 7.0-8.5) and at moderate temperatures (e.g., 35°C), which minimizes the risk of racemization. researchgate.net

The reaction pathway involves the direct enzymatic conversion of the nitrile to the corresponding carboxylic acid and ammonia, often without the accumulation of the amide intermediate. researchgate.net The selectivity of the enzyme is paramount, and through protein engineering, nitrilase variants have been developed that can favor the production of either the (R) or (S) enantiomer of the resulting α-hydroxy acid from a racemic nitrile. researchgate.net

| Substrate | Biocatalyst | pH | Temp. (°C) | Product | e.e. (%) | Yield (%) | Ref |

| (R,S)-Mandelonitrile | Alcaligenes faecalis ZJUTB10 (mutant) | 7.7-8.5 | 35 | (R)-Mandelic Acid | >99 | ~100 | researchgate.net |

| (R,S)-Mandelonitrile | Pseudomonas putida MTCC 5110 | 7.0 | 30 | (R)-Mandelic Acid | >99 | ~100 | researchgate.net |

| (R,S)-Mandelonitrile | Nocardia sp. | 6.0-10.0 | 10-30 | (R)-Mandelic Acid | >99 | High | google.com |

This table presents data for the enzymatic hydrolysis of (R,S)-mandelonitrile as an analogue for the transformation of this compound.

Reduction to Chiral 2-Amino Alcohols

The reduction of the nitrile functionality in this compound to a primary amine yields (R)-2-amino-1-(3-pyridyl)ethanol, a valuable chiral 1,2-amino alcohol. This structural motif is present in numerous pharmaceutical agents and serves as a crucial ligand in asymmetric synthesis. nih.gov

Achieving a stereospecific reduction of the nitrile group without affecting the chiral hydroxyl center is critical. Common chemical reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for converting nitriles to primary amines. youtube.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. To preserve the stereocenter, the reaction is typically carried out at low temperatures. The hydroxyl group would first be deprotonated by the hydride reagent, forming an aluminum alkoxide, which may help direct the reduction while protecting the hydroxyl group from elimination.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium (Pd), or Platinum (Pt). The conditions (pressure, temperature, solvent, and catalyst) must be carefully optimized to prevent over-reduction or side reactions involving the pyridine (B92270) ring. For instance, certain catalysts under acidic conditions can also reduce the pyridine ring itself. researchgate.net

Biocatalytic methods also present a promising strategy. Engineered amine dehydrogenases have been used to synthesize chiral amino alcohols from α-hydroxy ketones, demonstrating the potential for enzymatic processes in this area. nih.gov

The resulting (R)-2-amino-1-(3-pyridyl)ethanol is a member of the pyridyl-containing amino alcohol family, which are important building blocks in medicinal chemistry. The synthesis of chiral β-amino alcohols is a key step in the preparation of various pharmaceuticals. acs.org The vicinal (1,2) relationship between the amine and alcohol groups allows them to act as bidentate ligands for metal catalysts, making them useful in asymmetric catalysis. The pyridine ring adds another coordination site, enhancing the potential complexity and utility of its metal complexes.

Further Derivatization at the Hydroxyl and Nitrile Functions

Beyond hydrolysis and reduction, the hydroxyl and nitrile groups of this compound offer multiple handles for further chemical modification, allowing for the synthesis of a broad array of complex molecules.

At the Hydroxyl Group: The secondary alcohol functionality can readily undergo reactions with electrophiles.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding esters.

Etherification: Treatment with an alkyl halide under basic conditions (Williamson ether synthesis) can yield ethers, though care must be taken to avoid elimination or reactions at the nitrile.

At the Nitrile Group: The nitrile group has a polarized carbon-nitrogen triple bond, with an electrophilic carbon atom that is susceptible to attack by nucleophiles.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) to the nitrile leads to an intermediate imine anion, which upon aqueous workup, hydrolyzes to form a ketone. This provides a pathway to chiral α-hydroxy ketones.

Ritter Reaction: In the presence of a strong acid, the hydroxyl group can be protonated and lost as water to form a stabilized carbocation. This cation can then be trapped by a nitrile (from another molecule or a solvent like acetonitrile), which, after hydrolysis, yields an N-substituted amide. This reaction transforms the cyanohydrin into a more complex amide structure.

Addition of Amines: While the nitrile group is not highly reactive towards neutral amines, its reactivity can be enhanced by coordination to a Lewis acid, enabling the addition of amines to form amidines.

Formation of Pyridine Derivatives from this compound Remains Undocumented

A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented methods for the direct chemical transformation of this compound into pyridine-containing heterocycles. While the synthesis of pyridine derivatives is a well-established and broad field of organic chemistry, the use of this compound as a direct precursor for constructing a new pyridine ring appears to be an unexplored area of research.

Extensive searches have been conducted to identify any published studies detailing the cyclization or derivatization of this compound that would lead to the formation of a pyridine ring. These inquiries have encompassed a variety of synthetic strategies, including but not limited to:

Intramolecular Cyclization: Reactions that would involve the existing pyridine ring and the functional groups of the hydroxyacetonitrile moiety to form a fused or bridged pyridine derivative.

Intermolecular Reactions: Condensation or cycloaddition reactions where this compound would serve as a key building block in the assembly of a new pyridine ring.

Despite these efforts, no specific or general methods for achieving this transformation have been found in the available scientific literature. The existing body of research on pyridine synthesis focuses on a range of other precursors and methodologies. baranlab.orgmdma.chnih.gov These established routes typically involve the condensation of carbonyl compounds, cycloaddition reactions, or the modification of other heterocyclic systems. baranlab.orgnih.gov

The functional groups present in this compound, namely the hydroxyl and nitrile groups, are versatile and are utilized in a variety of other chemical transformations. For instance, the Ritter reaction is a known method for synthesizing heterocycles from alcohols and nitriles. researchgate.net However, the application of this or similar reactions starting from this compound to specifically form pyridine derivatives is not described.

Given the lack of available research data, it is not possible to provide detailed research findings or construct data tables related to the formation of pyridine derivatives from this compound. This specific area of chemical synthesis remains to be investigated and reported within the scientific community.

Advanced Analytical Methods for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods provide a detailed view of the molecular framework and bonding within (R)-(3-Pyridyl)hydroxyacetonitrile.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation and the assessment of enantiomeric purity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the connectivity and chemical environment of each atom within the molecule.

The determination of stereochemical purity is often achieved through the use of chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, which can then be distinguished by NMR. For instance, in the presence of a chiral solvating agent, the corresponding protons in the (R) and (S) enantiomers, which are chemically equivalent in a non-chiral environment, become diastereotopic and exhibit separate signals in the ¹H NMR spectrum. The integration of these distinct signals allows for the precise quantification of the enantiomeric excess. The methine proton of the cyanohydrin is a key diagnostic signal for such analyses.

¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Pyridyl-H2 | ~8.7 | Doublet |

| Pyridyl-H4 | ~7.9 | Doublet of Triplets |

| Pyridyl-H5 | ~7.4 | Doublet of Doublets |

| Pyridyl-H6 | ~8.6 | Doublet of Doublets |

| CH(OH)CN | ~5.6 | Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the bonding characteristics of this compound.

IR spectroscopy highlights the presence of key functional groups through their characteristic absorption frequencies. A broad absorption band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to intermolecular hydrogen bonding. A sharp and intense peak around 2250 cm⁻¹ corresponds to the C≡N stretching of the nitrile group. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine (B92270) ring are observed in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information, particularly for non-polar and symmetric bonds. The symmetric stretching vibrations of the pyridine ring are often more prominent in the Raman spectrum than in the IR spectrum. The C≡N stretch is also readily observable in Raman. The combined use of IR and Raman spectroscopy allows for a more complete vibrational assignment and a deeper understanding of the molecule's conformational properties.

Key Vibrational Frequencies for this compound

| Functional Group | Approximate IR Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3400-3200 (broad) |

| C≡N Stretch | ~2250 (sharp) |

| Pyridyl Ring Stretches | 1600-1400 |

| C-O Stretch | ~1100 |

Mass Spectrometry for Molecular Structure and Impurity Profiling

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for profiling any impurities.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₇H₆N₂O), the theoretical exact mass can be calculated and compared to the experimentally measured value. This high level of accuracy is crucial for distinguishing the target compound from potential impurities that may have the same nominal mass but a different elemental composition. When coupled with a separation technique like liquid chromatography (LC-HRMS), it becomes a highly effective method for identifying and quantifying impurities in a sample, which is essential for quality control in synthetic processes.

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography offers the most definitive method for elucidating the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry. While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, analysis of its derivatives can provide invaluable structural insights.

Crystallographic analysis reveals the molecule's conformation and the nature of its intermolecular interactions, such as hydrogen bonding. The hydroxyl group and the nitrogen atoms of both the pyridine ring and the nitrile group are potential hydrogen bond donors and acceptors, which can lead to the formation of intricate supramolecular networks in the crystal lattice. This detailed structural information is vital for understanding the physical properties of the compound and can inform the design of related molecules with specific desired properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transient species like transition states and intermediates. nih.gov This is crucial for understanding the detailed mechanism of the formation of (R)-(3-Pyridyl)hydroxyacetonitrile.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions. mdpi.commdpi.com For the synthesis of pyridyl-containing compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to optimize molecular structures and elucidate reaction pathways. researchgate.netnih.gov

In the context of this compound synthesis, DFT studies would focus on the nucleophilic addition of a cyanide source to 3-pyridinecarboxaldehyde (B140518). These calculations can identify the transition state structures for the formation of both the (R) and (S) enantiomers. The energy difference between these diastereomeric transition states is a key determinant of the enantioselectivity of the reaction. researchgate.net By modeling the interaction of the reactants with a chiral catalyst, the origins of stereochemical induction can be unraveled. For instance, the binding of the catalyst to the aldehyde and the cyanide nucleophile can create a chiral pocket that sterically favors one approach of the nucleophile over the other.

A computational study on the related molecule, 3-pyridylacetonitrile, utilized the B3LYP/6-311++G(d,p) level of theory to determine its ground state structure and vibrational frequencies. researchgate.net Similar calculations for this compound would provide valuable data on its geometric parameters and energetic profile.

Table 1: Representative DFT Functionals and Basis Sets for Pyridine (B92270) Derivatives

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization and vibrational frequencies of 3-pyridylacetonitrile. researchgate.net |

| M06-2X-D3 | 6-311+G(d,p) | Calculation of transition states in organocatalytic reactions. researchgate.net |

| CAM-B3LYP | 6-31G(d,p) | Excited-state calculations and charge-transfer characterization. ua.es |

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Bonding

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and hyperconjugative effects within a molecule. nih.gov It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

For this compound, NBO analysis can reveal important details about its electronic properties. For example, it can quantify the natural charges on each atom, providing insight into the molecule's polarity and reactivity. The analysis of donor-acceptor interactions within the NBO framework can highlight stabilizing hyperconjugative effects, such as the interaction between lone pair orbitals and antibonding orbitals. nih.gov

In a study of 3-pyridylacetonitrile, NBO analysis was used to investigate the stability arising from charge delocalization and hyperconjugative interactions. researchgate.net Similar analysis for this compound would elucidate the intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the pyridine ring or the nitrile group, which can significantly influence the molecule's conformation and reactivity.

Table 2: Key Information from NBO Analysis

| NBO Parameter | Description | Relevance to this compound |

| Natural Atomic Charges | Distribution of electron density among the atoms. | Indicates reactive sites for electrophilic or nucleophilic attack. |

| Hybridization | Description of the atomic orbitals involved in bonding. | Explains the geometry and bonding angles. |

| Donor-Acceptor Interactions | Quantifies the stabilization energy from hyperconjugation. | Reveals intramolecular hydrogen bonding and other stabilizing effects. |

Computational Modeling of Stereoselectivity

The synthesis of a single enantiomer of a chiral molecule like this compound is a significant challenge. Computational modeling plays a crucial role in understanding and predicting the stereochemical outcome of asymmetric reactions. bohrium.com

Prediction of Enantiomeric Ratios and Diastereoselectivity

Computational methods can predict the enantiomeric excess (ee) of a reaction by calculating the energy difference between the transition states leading to the (R) and (S) products. nih.gov A lower activation energy for the formation of the (R)-enantiomer implies that it will be the major product. This approach has been successfully applied to various asymmetric syntheses.

Rational Design of Chiral Catalysts for this compound Synthesis

The rational design of chiral catalysts is a key area where computational chemistry has a significant impact. mdpi.comnih.govrsc.orgnih.govrsc.org By understanding the mechanism of stereochemical induction at a molecular level, new and more efficient catalysts can be designed. nih.gov

For the synthesis of this compound, computational methods can be used to screen potential chiral catalysts. This involves building models of the catalyst-substrate complex and calculating the energies of the diastereomeric transition states. Catalysts that show a large energy difference in favor of the (R)-product are promising candidates for experimental investigation. This iterative process of computational design and experimental validation can accelerate the discovery of highly effective catalysts. chiralpedia.com The synthesis of chiral cyanohydrins has been a fertile ground for the development of new asymmetric catalytic methods, including the use of chiral metal complexes and organocatalysts. diva-portal.orgrsc.org

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a substrate and an enzyme, which is crucial for understanding enzymatic catalysis and stereoselectivity. semanticscholar.org Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric synthesis of cyanohydrins with high enantioselectivity. rsc.orgresearchgate.netresearchgate.net

MD simulations can be employed to study the binding of 3-pyridinecarboxaldehyde and the cyanide ion within the active site of an (R)-selective HNL. These simulations can reveal the key amino acid residues that interact with the substrate and orient it in a way that favors the formation of the (R)-enantiomer. The simulations can also shed light on the conformational changes that occur in the enzyme and substrate during the reaction. Recent studies have utilized MD simulations to understand the function of enzymes acting on pyridine derivatives, providing insights that can be extrapolated to the HNL-catalyzed synthesis of this compound. nih.gov

Kinetic Monte Carlo Simulations for Complex Reaction Networks

The core of the KMC method is a stochastic algorithm that simulates the time evolution of a system as a sequence of discrete events. wikipedia.orgtum.de The simulation progresses by randomly selecting the next event to occur from a list of all possible elementary processes, with the probability of each event being proportional to its rate. zacros.org The time is then advanced by an amount calculated from the total rate of all possible events. tum.de This allows for the simulation of systems over timescales (milliseconds to hours) that are inaccessible to methods like molecular dynamics, which operate on the femtosecond to nanosecond scale. ucl.ac.uk

In the context of synthesizing a chiral molecule such as this compound, an enantioselective catalytic process is required. A KMC simulation can be an invaluable tool for dissecting the complex reaction network of such a synthesis. The formation of this compound typically involves the asymmetric addition of a cyanide source to the prochiral carbonyl group of 3-pyridine carboxaldehyde, mediated by a chiral catalyst. materialsciencejournal.orgresearchgate.net

A KMC model for this reaction would be built upon a catalog of all relevant elementary steps, with rate constants typically derived from first-principles quantum mechanical calculations, such as Density Functional Theory (DFT). tum.de The reaction network would include:

Reversible Adsorption: The initial binding of reactants, 3-pyridine carboxaldehyde and a cyanide species (e.g., HCN or from TMSCN), onto the active sites of the chiral catalyst. zacros.org

Surface Diffusion: The migration of adsorbed species across the catalyst surface, allowing them to find each other and the appropriate active sites. frontiersin.org

Enantioselective Reaction: The crucial C-C bond formation. On a chiral catalyst, the transition states leading to the (R) and (S) enantiomers will have different activation energies. The KMC simulation tracks the separate pathways for the formation of the adsorbed (R)- and (S)-cyanohydrin intermediates.

Reversible Desorption: The release of the (R)- and (S)-(3-Pyridyl)hydroxyacetonitrile products from the catalyst surface into the gas or solution phase.

Detailed Research Findings

While specific KMC simulation studies for the synthesis of this compound are not extensively documented in public literature, we can construct a hypothetical, yet representative, KMC model to illustrate the detailed findings such a study would yield. The following table outlines the elementary steps and associated kinetic parameters for the enantioselective cyanation of 3-pyridine carboxaldehyde on a generic chiral catalyst surface.

| Elementary Step | Reaction | Rate Constant (k) at 298 K (s⁻¹ or m²s⁻¹) | Description |

|---|---|---|---|

| Adsorption of 3-Pyridine Carboxaldehyde | PyCHO(g) + * ⇌ PyCHO | 2.5 x 10⁵ | Reactant binds to an empty catalyst site (). |

| Adsorption of Cyanide Source | HCN(g) + * ⇌ HCN | 8.0 x 10⁵ | Cyanide source binds to an empty catalyst site. |

| Diffusion of PyCHO | PyCHO* + ' ⇌ * + PyCHO' | 1.2 x 10⁷ | Adsorbed aldehyde hops to an adjacent empty site ('). |

| Diffusion of HCN | HCN* + ' ⇌ * + HCN' | 5.5 x 10⁸ | Adsorbed cyanide hops to an adjacent empty site. |

| Formation of (R)-Product | PyCHO* + HCN* → (R)-Product* + | 4.5 x 10² | Reaction at a chiral center favoring the R-enantiomer. |

| Formation of (S)-Product | PyCHO + HCN* → (S)-Product* + | 1.5 x 10¹ | Reaction pathway leading to the minor S-enantiomer. |

| Desorption of (R)-Product | (R)-Product ⇌ (R)-Product(g) + | 9.8 x 10⁻¹ | Release of the desired product from the surface. |

| Desorption of (S)-Product | (S)-Product ⇌ (S)-Product(g) + * | 1.1 x 10⁰ | Release of the minor product from the surface. |

This hypothetical data demonstrates how KMC simulations quantify the kinetics of each step. The significant difference in the rate constants for the formation of the (R) and (S) products (4.5 x 10² vs. 1.5 x 10¹) is the origin of the enantioselectivity. By running the simulation with these parameters, one could predict an enantiomeric excess that can be compared with experimental results, thereby validating or refining the proposed mechanistic model. The simulation can also reveal rate-limiting steps and catalyst poisoning effects, offering a comprehensive understanding of the reaction network. chemrxiv.org

Applications of R 3 Pyridyl Hydroxyacetonitrile in Advanced Organic Synthesis

As a Chiral Building Block for Pharmaceutical Intermediates

The enantiopure nature of (R)-(3-Pyridyl)hydroxyacetonitrile makes it a highly sought-after starting material for the synthesis of chiral pharmaceutical intermediates. The presence of multiple reactive sites allows for its elaboration into a variety of functionalized molecules with defined stereochemistry, a critical aspect in the development of modern therapeutics.

Synthesis of Pyridyl-Containing Chiral Amines

One of the most significant applications of this compound is in the synthesis of pyridyl-containing chiral amines. These structural motifs are prevalent in a multitude of biologically active compounds. The nitrile group of the cyanohydrin can be readily reduced to a primary amine, yielding chiral β-amino alcohols.

A key transformation in this regard is the catalytic hydrogenation of this compound. Various catalytic systems, often employing transition metals like palladium on carbon (Pd/C), are utilized to achieve this reduction. The resulting (R)-2-amino-1-(3-pyridyl)ethanol is a valuable intermediate, serving as a precursor for more complex chiral amines. For instance, it can be further elaborated to synthesize ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets for the treatment of neurological disorders. nih.gov

| Starting Material | Product | Reagents and Conditions | Application |

| This compound | (R)-2-amino-1-(3-pyridyl)ethanol | H₂, Pd/C, solvent (e.g., methanol) | Precursor for chiral ligands and pharmaceutical intermediates |

Precursor to Biologically Relevant Scaffolds

Beyond simple chiral amines, this compound serves as a precursor to more complex and biologically relevant scaffolds. Its ability to undergo various chemical transformations allows for the construction of intricate molecular architectures found in a range of therapeutic agents.

While direct, large-scale industrial applications are not extensively documented in publicly available literature, the potential of this chiral building block is evident. For example, its structural elements are related to intermediates in the synthesis of complex alkaloids and other natural products. The pyridine (B92270) moiety is a common feature in many drugs, and the chiral hydroxy-amine portion provides a handle for creating stereochemically defined structures.

Role in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the nitrile and hydroxyl groups in this compound, coupled with the electronic nature of the pyridine ring, makes it a suitable substrate for the synthesis of complex heterocyclic compounds. These heterocycles are often the core structures of medicinally important molecules.

One notable application is in the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives. prepchem.com These fused heterocyclic systems are known to possess a wide range of biological activities. While specific examples starting directly from this compound are not prominently reported, its structural components are amenable to the reaction conditions typically employed for the construction of such ring systems. For instance, the amino group, generated from the reduction of the nitrile, can participate in condensation reactions with appropriate carbonyl compounds to form the imidazole (B134444) ring fused to the pyridine core.

Potential in the Development of New Synthetic Methodologies

The unique combination of functional groups in this compound presents opportunities for the development of novel synthetic methodologies. Its potential as a substrate in multicomponent reactions (MCRs) is an area of growing interest. MCRs allow for the rapid and efficient construction of complex molecules in a single step, which is highly desirable in modern drug discovery and development.

Furthermore, the chiral nature of this cyanohydrin makes it a valuable tool for probing and developing new asymmetric transformations. The development of novel catalysts and reaction conditions that can selectively manipulate the functional groups of this compound would open up new avenues for the synthesis of enantiomerically pure compounds. Research in this area could focus on developing stereoselective methods for the alkylation, arylation, or further functionalization of the carbon backbone, leveraging the directing effects of the existing chiral center and functional groups.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-(3-Pyridyl)hydroxyacetonitrile while addressing toxicity concerns?

- Methodological Answer : The synthesis of hydroxyacetonitrile derivatives often involves reactions with formaldehyde and hydrogen cyanide (HCN), which are highly toxic and unsafe for large-scale use . To minimize risks, researchers should adopt small-scale protocols with rigorous containment measures (e.g., fume hoods, HCN detectors). Alternative routes, such as using potassium cyanide under controlled acidic conditions, may reduce volatility but require careful pH monitoring (pKa 1.5–2.5) to ensure hydrolysis efficiency . Reaction optimization using ethanol and piperidine at low temperatures (0–5°C) can enhance stereochemical control, as demonstrated in analogous nitrile syntheses .

Q. What analytical methods are recommended for assessing purity and detecting related substances in this compound?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is critical for impurity profiling. Dissolve 0.1 g of the compound in water (1000 mL), dilute with acetonitrile/water (20:80 v/v, pH 2.5), and filter through a 0.45 µm nylon membrane . Use a C18 column and gradient elution to resolve peaks corresponding to residual solvents, unreacted precursors (e.g., 3-pyridylacetic acid derivatives), and degradation products . Validate the method using internal standards (ISTDs) like cotinine or glutathione to correct for signal suppression/enhancement during analysis .

Q. How does acidic hydrolysis affect this compound, and what are the primary degradation products?

- Methodological Answer : Under strong acidic conditions (pH < 2.5), hydroxyacetonitrile derivatives undergo hydrolysis to carboxylic acids. For this compound, heating at 100–150°C in HCl may yield (R)-3-pyridylglycolic acid. Monitor the reaction via infrared (IR) spectroscopy for the disappearance of the nitrile stretch (~2260 cm⁻¹) and the emergence of carbonyl peaks (~1700 cm⁻¹) . Confirm product identity using nuclear magnetic resonance (NMR) to distinguish stereoisomers and quantify hydrolysis efficiency via titration or HPLC .

Advanced Research Questions

Q. How can researchers analyze photodegradation products of this compound under UV irradiation?

- Methodological Answer : Simulate UV exposure using a xenon lamp (photon flux ~1.8×10¹⁵ photons/cm²/s) at 40 K to study interstellar degradation analogs . Track degradation kinetics via time-resolved IR spectroscopy, focusing on nitrile (2260 cm⁻¹) and hydroxyl (3300 cm⁻¹) bands. Isotopic labeling (¹⁵N vs. ¹⁴N) helps distinguish photoproducts like acetonitrile (2257 cm⁻¹) and hydrogen cyanide (2090 cm⁻¹) . Pair this with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., formaldehyde, CO₂) and quantify cross-sections (σphoto ~5.7×10⁻²⁰ cm²/photon) .

Q. How can contradictions in analytical data (e.g., HPLC vs. spectroscopic results) be resolved during stability studies?

- Methodological Answer : Discrepancies often arise from matrix effects or incomplete chromatographic resolution. Use ISTDs (e.g., deuterated analogs) to normalize LC-MS data and confirm peak identities . For IR/NMR conflicts, employ computational modeling (e.g., B3LYP/6-31G) to predict vibrational frequencies and chemical shifts, ensuring alignment with experimental data . Cross-validate using multiple techniques: for example, quantify residual (R)-enantiomer via chiral HPLC and compare with polarimetry results .

Q. What strategies enable precise quantification of trace this compound metabolites in biological matrices?

- Methodological Answer : Spike samples with ISTDs (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) during quenching to account for post-harvest metabolite changes . Use ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode for sensitivity. Optimize extraction with acetonitrile/water mixtures (20:80 v/v) to minimize protein binding and ion suppression . Validate recovery rates (>90%) via spiked blank matrices and calibrate against synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.